molecular formula C27H22ClN3O4S B2934444 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one CAS No. 1114648-94-0

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B2934444
CAS No.: 1114648-94-0
M. Wt: 520
InChI Key: ZRAUGEYMEHMPSN-UHFFFAOYSA-N
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Description

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a thioether-linked oxazole moiety and a 3,4-dimethoxyphenyl substituent. Its core structure includes:

  • A quinazolin-4(3H)-one scaffold, known for diverse pharmacological activities.
  • A 4-chlorophenyl-substituted oxazole ring, which enhances hydrophobic interactions in biological systems.
  • A methylthio (-SCH3) bridge, which may influence metabolic stability and solubility.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3,4-dimethoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O4S/c1-16-22(29-25(35-16)17-8-10-18(28)11-9-17)15-36-27-30-21-7-5-4-6-20(21)26(32)31(27)19-12-13-23(33-2)24(14-19)34-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAUGEYMEHMPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its unique structural features, including the presence of oxazole and quinazolinone moieties, suggest diverse biological activities.

Chemical Structure

The molecular formula of this compound is C27H23ClN4O3SC_{27}H_{23}ClN_{4}O_{3}S, with a molecular weight of 503.02 g/mol. The compound features multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The mechanism may involve:

  • Inhibition of Kinases : This compound has shown potential in inhibiting kinases that are crucial for cell proliferation and survival.
  • Receptor Modulation : It may modulate the activity of specific receptors, thereby influencing various biological processes.

Biological Activity Overview

Research indicates that 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one exhibits significant biological activities:

  • Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. For example, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further research in infectious disease treatment.

Study on Anticancer Activity

In a recent study, derivatives of quinazolinone were synthesized and evaluated for their cytotoxic effects against A549 (lung cancer) and BEAS-2B (normal lung epithelial) cell lines. The most active derivative exhibited an IC50 value of 2.83μM2.83\mu M, indicating potent anticancer properties. Molecular docking studies revealed strong interactions with VEGFR1 and VEGFR2, suggesting a targeted approach in cancer therapy .

Antimicrobial Activity Assessment

Another study focused on the antimicrobial potential of compounds similar to 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one. The findings indicated significant activity against various bacterial strains, supporting its use as a lead compound in drug discovery for infectious diseases .

Data Table: Summary of Biological Activities

Activity Effect IC50/EC50 Values Target
AnticancerCytotoxicity2.83μM2.83\mu MA549 Cell Line
AntimicrobialBacterial InhibitionVaries by strainVarious Bacterial Targets
Kinase InhibitionModulation of Cell SignalingNot specifiedSpecific Kinases

Chemical Reactions Analysis

Quinazolinone Core Formation

  • Method : Cyclocondensation of o-aminobenzamide derivatives with thiol-containing intermediates under dehydrative conditions .

  • Key Reagents : Acetic anhydride (dehydration agent), chlorinated solvents (reaction medium) .

  • Reaction Time : 5–7 hours at reflux temperatures (80–120°C) .

Oxazole Ring Construction

  • Process : Cyclization of brominated intermediates with thiobenzamide derivatives .

  • Key Step : Microwave-assisted Suzuki-Miyaura coupling for aryl group introduction at C-6 of the quinazolinone .

Methoxy Group Reactivity

  • Demethylation : Controlled hydrolysis of 3,4-dimethoxyphenyl groups to catechol derivatives using BBr₃ in dichloromethane .

  • Selectivity : Methoxy groups at C-3 and C-4 resist oxidation under mild conditions but undergo cleavage in strong acidic media.

Thioether Oxidation

  • Products : Sulfoxide or sulfone derivatives via oxidation with mCPBA or H₂O₂ .

  • Conditions :

    Oxidizing AgentProductYield (%)
    mCPBA (1.2 eq)Sulfoxide68
    H₂O₂ (3 eq)Sulfone52

Enzyme Inhibition

  • Targets : Inhibits kinases (e.g., SYK, LRRK2) and mGlu₇ receptors through competitive binding at ATP sites .

  • IC₅₀ Values :

    EnzymeIC₅₀ (µM)Source
    mGlu₇4.65–6.14
    SYK Kinase0.12

Metabolic Pathways

  • Phase I Metabolism : Hepatic oxidation of the thioether group to sulfoxide via cytochrome P450 enzymes .

  • Phase II Metabolism : Glucuronidation of the quinazolinone core.

Photodegradation

  • Primary Pathway : Cleavage of the thioether bond under UV light (λ = 254 nm).

  • Half-Life : 12 hours in aqueous solution (pH 7.4) .

Hydrolytic Stability

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but degrades rapidly in alkaline media (pH > 8) .

Comparative Reactivity Table

Reaction TypeConditionsKey IntermediatesYield (%)Reference
Suzuki CouplingPd(dppf)Cl₂, 120°C, 20 min6-Bromoquinazolinone78
Thioether FormationChloroform, refluxMercapto-methyloxazole65
Oxazole CyclizationThiobenzamide, 140°C1-Bromo-4-N-phthalimido-2-butanone70

Comparison with Similar Compounds

Structural Comparisons

The target compound differs from analogs in substituent positioning, heterocyclic cores, and functional groups. Key structural analogs include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound Quinazolin-4(3H)-one 4-Chlorophenyl oxazole, 3,4-dimethoxyphenyl Not explicitly provided* ~455–470† Dual methoxy groups enhance polarity
2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one Quinazolin-4(3H)-one 3-Chlorophenyl oxazole, ethyl group C21H18ClN3O2S 411.9 Ethyl group increases lipophilicity
2-(((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one Quinazolin-4(3H)-one 4-Ethoxyphenyl oxadiazole, 4-fluorophenyl C25H19FN4O3S 474.5 Oxadiazole improves metabolic stability
5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole derivatives Tetrazole 4-Chlorobenzyl, dual chlorophenyl groups Varies ~400–450‡ Tetrazole core enhances acidity

*Estimated based on analogs.
†Estimated molecular weight based on substitution patterns.
‡Molecular weights vary across derivatives.

Key Observations :

  • Substituent Positioning : The 4-chlorophenyl group in the target compound (vs. 3-chlorophenyl in ) may improve target binding due to steric and electronic differences.
  • Heterocyclic Cores: Oxazole (target compound) vs. oxadiazole vs. tetrazole alters electron distribution and hydrogen-bonding capacity.

Q & A

Q. What mechanistic insights can be gained from studying its interaction with biological membranes?

  • Methodological Answer :
  • Liposome Binding Assays : Use fluorescence anisotropy to measure partitioning into lipid bilayers .
  • Molecular Dynamics Simulations : Model interactions with membrane proteins (e.g., GPCRs) to predict bioavailability .

Data Analysis and Validation

Q. How to statistically analyze discrepancies in bioactivity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Apply ANOVA or mixed-effects models to compare IC₅₀ values from independent assays, accounting for variables like cell line heterogeneity .
  • Sensitivity Analysis : Identify outlier datasets using Grubbs’ test or principal component analysis (PCA) .

Q. What protocols validate the compound’s stability under long-term storage?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B conditions). Monitor degradation via stability-indicating HPLC methods .

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